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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of ACY-775, a potent and selective inhibitor of histone

deacetylase 6 (HDAC6). The information is compiled from preclinical studies to serve as a

resource for researchers in drug development and related scientific fields.

Introduction to ACY-775
ACY-775 is a small molecule inhibitor belonging to the pyrimidine hydroxyl amide class of

compounds. It is characterized by its high potency and selectivity for HDAC6, a class IIb

histone deacetylase primarily located in the cytoplasm.[1][2] HDAC6 is a key enzyme in various

cellular processes, with a major substrate being α-tubulin, a component of microtubules.[3] By

inhibiting HDAC6, ACY-775 leads to an increase in the acetylation of α-tubulin, which is

associated with microtubule stability and function. This mechanism of action makes ACY-775 a

subject of interest for potential therapeutic applications in neurodegenerative diseases and

other conditions.[3][4]
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The primary pharmacodynamic effect of ACY-775 is the selective inhibition of HDAC6, leading

to the hyperacetylation of its substrates, most notably α-tubulin.

In Vitro Activity and Selectivity
ACY-775 demonstrates potent inhibition of HDAC6 in cell-free enzymatic assays.[1][5][6] Its

selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, is a key

characteristic.[1]

Parameter Value Notes

HDAC6 IC50 7.5 nM
Cell-free enzymatic assay.[1]

[5][6]

Selectivity >700-fold vs. Class I HDACs Based on IC50 values.[1]

Table 1: In Vitro Potency and Selectivity of ACY-775.

In Vivo Pharmacodynamics: Tubulin Acetylation
In vivo studies in mice have confirmed the ability of ACY-775 to increase the acetylation of α-

tubulin in various tissues, including the brain. Following systemic administration, a significant

and dose-dependent increase in acetylated α-tubulin is observed.[1] This effect is a reliable

biomarker of HDAC6 engagement by ACY-775 in vivo.
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Animal
Model

Dose
(mg/kg)

Route Time Point Tissue
Observatio
n

Mouse 50 i.p.
30 min, 1h,

4h
Whole Brain

Significant

increase in α-

tubulin

acetylation.[1]

Mouse 50 i.p. 30 min

Cortex,

Hippocampus

, Dorsal

Raphe

Nucleus,

Cerebellum

Significant

increase in α-

tubulin

acetylation.[1]

Table 2: In Vivo Pharmacodynamic Effects of ACY-775 on α-Tubulin Acetylation.

Pharmacokinetics
Preclinical studies in mice have characterized the pharmacokinetic profile of ACY-775,

highlighting its rapid absorption and distribution, including penetration of the central nervous

system (CNS).

Absorption and Distribution
Following intraperitoneal (i.p.) administration in mice, ACY-775 is rapidly absorbed and

distributed. Notably, it demonstrates the ability to cross the blood-brain barrier.[1]
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Parameter Value
Animal
Model

Dose
(mg/kg)

Route Notes

Plasma

Concentratio

n (at 30 min)

1359 ng/mL

(4.1 µM)
Mouse 50 i.p.

Rapid

absorption

and high

initial plasma

levels.[1][6]

Plasmatic

Half-life (t1/2)
12 minutes Mouse 50 i.p.

Demonstrate

s rapid

elimination

from plasma.

[1][6]

AUCBrain/AU

CPlasma (2h)
>1 Mouse 50 i.p.

Indicates

significant

brain

penetration

and

exposure.[1]

[7]

Table 3: Pharmacokinetic Parameters of ACY-775 in Mice. Note: Comprehensive data on

Cmax and Tmax from full pharmacokinetic studies are not publicly available.

Metabolism and Excretion
Detailed studies on the metabolism and excretion pathways of ACY-775 are not extensively

reported in the available literature. As a member of the hydroxamic acid-based HDAC inhibitor

class, it is anticipated to undergo metabolic processes common to this group of compounds.[8]

[9] Further investigation is required to fully elucidate the metabolic fate and clearance

mechanisms of ACY-775.

Experimental Protocols
In Vivo Dosing Formulation
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For in vivo studies, ACY-775 has been formulated for intraperitoneal injection. Due to its limited

solubility, it is often administered as a suspension at higher doses.[1]

For Pharmacokinetic Analyses: A solution of 10% DMAC, 10% Solutol HS15, and 80% saline

has been used.[1]

For Behavioral and Biochemical Assays: A suspension in 0.75% DMSO in 0.9% saline has

been utilized for a 50 mg/kg dose.[1]

Oral Administration Formulation: A homogeneous suspension in CMC-Na

(carboxymethylcellulose sodium) can be prepared for oral dosing.[5]

Western Blot Analysis for Acetylated α-Tubulin
This protocol outlines the general steps for assessing the pharmacodynamic effect of ACY-775
by measuring acetylated α-tubulin levels in tissue lysates.

Tissue Lysis: Homogenize tissue samples in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. A primary antibody for total α-

tubulin or a housekeeping protein (e.g., GAPDH) should be used as a loading control.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15586464?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3870780/
https://www.selleckchem.com/products/acy-775.html
https://www.benchchem.com/product/b15586464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry Analysis: Quantify the band intensities and normalize the acetylated α-tubulin

signal to the total α-tubulin or loading control signal.

HDAC6 Enzymatic Activity Assay
A fluorometric assay can be used to determine the in vitro inhibitory activity of ACY-775 against

HDAC6.

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl,

0.001% Tween-20, 0.05% BSA). Prepare serial dilutions of ACY-775.

Enzyme Reaction: In a 96-well plate, combine the reaction buffer, recombinant human

HDAC6 enzyme, and the fluorogenic HDAC6 substrate.

Inhibitor Addition: Add the diluted ACY-775 or vehicle control to the respective wells.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Development: Add a developer solution that generates a fluorescent signal from the

deacetylated substrate.

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at

the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percent inhibition for each concentration of ACY-775 and

determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetic Analysis by LC-MS/MS
The concentration of ACY-775 in biological matrices like plasma and brain homogenates can

be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.

Sample Preparation: Extract ACY-775 from the biological matrix using protein precipitation

with an organic solvent (e.g., acetonitrile:methanol 50:50).[1] An internal standard should be
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added prior to extraction.

Chromatographic Separation: Separate the analyte from matrix components on a C18

reverse-phase HPLC column using a gradient elution with a mobile phase consisting of an

aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g.,

acetonitrile or methanol).

Mass Spectrometric Detection: Detect and quantify ACY-775 and the internal standard using

a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM)

mode with positive electrospray ionization.

Quantification: Generate a calibration curve using standards of known concentrations and

determine the concentration of ACY-775 in the unknown samples. The lower limit of

quantification for similar compounds is typically in the low ng/mL range.[1]
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Caption: HDAC6 signaling pathway and the inhibitory effect of ACY-775.
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In Vivo Experiment
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Caption: Experimental workflow for a pharmacokinetic/pharmacodynamic study of ACY-775.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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